1-(Bromomethyl)-1-propylcyclopropane
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13Br |
|---|---|
Molecular Weight |
177.08 g/mol |
IUPAC Name |
1-(bromomethyl)-1-propylcyclopropane |
InChI |
InChI=1S/C7H13Br/c1-2-3-7(6-8)4-5-7/h2-6H2,1H3 |
InChI Key |
MSWMVTGPASYFQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC1)CBr |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 Bromomethyl 1 Propylcyclopropane
Nucleophilic Substitution Reactions at the Bromomethyl Center
Nucleophilic substitution is a cornerstone of the reactivity of 1-(bromomethyl)-1-propylcyclopropane, where the bromine atom acts as a leaving group, replaced by an incoming nucleophile. The reaction can proceed through different mechanistic pathways (SN1 and SN2), with the outcome heavily influenced by the reaction conditions.
While primary alkyl halides typically disfavor the unimolecular (SN1) pathway due to the instability of primary carbocations, this compound is a notable exception. The rate-determining step in an SN1 reaction is the formation of a carbocation intermediate. The cyclopropyl (B3062369) group adjacent to the bromomethyl center provides substantial stabilization to the resulting primary carbocation.
This stabilization arises from the unique electronic structure of the cyclopropane (B1198618) ring, whose "bent bonds" have significant p-orbital character, allowing for effective overlap with the adjacent empty p-orbital of the carbocationic center. stackexchange.comquora.com This phenomenon, sometimes called "dancing resonance," delocalizes the positive charge. quora.com The cyclopropyl group stabilizes an adjacent positive charge even more effectively than a phenyl group. stackexchange.com
The resulting (1-propylcyclopropyl)methyl carbocation is a non-classical, delocalized species. This intermediate is not static; it can lead to a mixture of rearranged products upon attack by a nucleophile. Solvolysis studies on the parent (chloromethyl)cyclopropane have shown that the carbocation can yield not only the expected cyclopropylmethyl alcohol (48%) but also significant amounts of cyclobutanol (47%) and a smaller fraction of but-3-en-1-ol (5%) through ring-expansion and ring-opening rearrangements, respectively. stackexchange.com For this compound, a similar distribution of alcohol products (1-propylcyclopropyl)methanol, (2-propyl)cyclobutanol, and substituted homoallyl alcohols would be anticipated under SN1 conditions.
The bimolecular (SN2) pathway is also a viable reaction for this compound, consistent with its character as a primary alkyl halide. scribd.com This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group (backside attack). libretexts.orgpressbooks.pub
This backside attack leads to a specific stereochemical outcome: inversion of configuration at the reaction center. Although the methylene (B1212753) carbon of this compound is not a stereocenter, the principle of inversion is a fundamental characteristic of the SN2 mechanism on chiral substrates. The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are positioned at the apical positions.
The rate of the SN2 reaction is sensitive to steric hindrance. In this molecule, the presence of the 1-propyl group and the cyclopropane ring itself creates moderate steric bulk around the reaction center, which may slow the reaction compared to less hindered primary halides like 1-bromopropane.
Elimination reactions, which result in the formation of an alkene, are common competitors to nucleophilic substitution. Both unimolecular (E1) and bimolecular (E2) pathways are possible.
E1 Reaction: The E1 mechanism competes directly with the SN1 pathway as it proceeds through the same (1-propylcyclopropyl)methyl carbocation intermediate. Instead of being attacked by a nucleophile, the carbocation can lose a proton (a β-hydrogen) to a weak base to form a double bond. E1 reactions are generally favored by higher temperatures and the use of poor, non-basic nucleophiles.
E2 Reaction: The E2 mechanism is a concerted process that competes with SN2 reactions. It is favored by the use of strong, sterically hindered bases. The base abstracts a β-hydrogen atom simultaneously as the C-Br bond breaks and a π-bond forms. For this compound, β-hydrogens are available on the adjacent carbon of the propyl group and on the cyclopropane ring. Abstraction of a proton from the propyl group is the more likely pathway, leading to the formation of an exocyclic double bond.
The choice of solvent plays a critical role in determining whether substitution or elimination reactions occur, and by which mechanism. Polar solvents are necessary to dissolve the polar reactants.
Polar Protic Solvents (e.g., water, methanol, ethanol) contain O-H or N-H bonds and are capable of hydrogen bonding. These solvents excel at stabilizing both cations and anions. By solvating the carbocation intermediate and the bromide leaving group, they significantly accelerate SN1 and E1 reactions.
Polar Aprotic Solvents (e.g., acetone, DMSO, acetonitrile) possess dipoles but lack O-H or N-H bonds. They solvate cations well but are poor at solvating anions (nucleophiles). This leaves the nucleophile "naked" and highly reactive, thereby favoring the SN2 and E2 pathways, which depend on the nucleophile's or base's concentration and strength.
| Solvent Type | Characteristics | Effect on Nucleophile | Favored Pathways | Examples |
|---|---|---|---|---|
| Polar Protic | Capable of H-bonding | Strongly solvates and stabilizes, reducing nucleophilicity | SN1, E1 | Water (H₂O), Ethanol (CH₃CH₂OH), Methanol (CH₃OH) |
| Polar Aprotic | No H-bonding capability | Poorly solvates, enhancing nucleophilicity | SN2, E2 | Acetone (CH₃COCH₃), Dimethyl Sulfoxide (DMSO), Acetonitrile (CH₃CN) |
Radical Reactions Initiated or Propagated by the Bromomethyl Group
The carbon-bromine bond in this compound is relatively weak and can undergo homolytic cleavage when exposed to initiators like heat or UV light, leading to the formation of radicals. These highly reactive species can participate in radical chain reactions.
A radical chain reaction consists of three distinct phases: initiation, propagation, and termination.
Initiation: The reaction begins with the homolytic cleavage of the C-Br bond to generate two radical species: a (1-propylcyclopropyl)methyl radical and a bromine radical. This step requires an initial input of energy (e.g., UV light).
Br-CH₂-(C₃H₅-C₃H₇) → •CH₂-(C₃H₅-C₃H₇) + Br•
Propagation: These initial radicals can then react with stable molecules to create new radicals, propagating the chain. Two key propagation steps are possible:
The bromine radical abstracts a hydrogen atom from a suitable donor (R-H), forming hydrogen bromide and a new alkyl radical (R•).
The (1-propylcyclopropyl)methyl radical reacts. A crucial pathway for this radical is a rapid ring-opening rearrangement, driven by the relief of the cyclopropane's ring strain, to form a more stable substituted homoallyl radical. reddit.com This rearranged radical can then, for example, react with Br₂ to form a dibromoalkene and a new bromine radical.
Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product. This removes radicals from the reaction mixture, halting the chain. Several termination steps are possible, often leading to minor byproducts.
| Step | Description | Example Reaction |
|---|---|---|
| Initiation | Formation of initial radicals via homolysis of the C-Br bond. | R-CH₂-Br + light/heat → R-CH₂• + Br• |
| Propagation | A radical reacts with a stable molecule to form a product and a new radical. | Br• + R'-H → HBr + R'• |
| The alkyl radical can react or rearrange and then react. | R-CH₂• + Br₂ → R-CH₂-Br + Br• | |
| Termination | Two radicals combine to form a stable molecule, ending the chain. | Br• + Br• → Br₂ |
| R-CH₂• + Br• → R-CH₂-Br | ||
| R-CH₂• + •CH₂-R → R-CH₂-CH₂-R |
Note: R represents the 1-propylcyclopropyl group.
Hydrogen Atom Transfer and Carbon-Centered Radical Formation
The generation of a carbon-centered radical from this compound is a critical primary step for a variety of subsequent reactions. While hydrogen atom transfer (HAT) is a common method for generating alkyl radicals from C-H bonds, in the case of alkyl halides, the comparatively weak carbon-halogen bond provides a more favorable pathway for radical formation. nih.govrsc.org
The principal route to a radical intermediate from this compound involves the homolytic cleavage of the C-Br bond. This can be initiated by thermolysis, photolysis, or single-electron transfer (SET) from a radical initiator or a metal catalyst. This cleavage results in the formation of a primary (1-propylcyclopropyl)methyl radical and a bromine radical.
Reaction Pathway:
Initiation: A radical initiator (In•) or energy (hν) promotes the homolysis of the C-Br bond.
Formation: This step yields the primary carbon-centered radical, which is central to subsequent rearrangement and fission pathways.
The bond dissociation energy (BDE) of the C-Br bond is significantly lower than that of the C-H bonds on the propyl group or the cyclopropane ring, making its cleavage the most kinetically and thermodynamically favorable pathway for radical generation.
Intramolecular Radical Cyclization and Rearrangement Processes
Once formed, the (1-propylcyclopropyl)methyl radical is highly susceptible to rearrangement. Cyclopropylmethyl radicals are known to undergo an extremely rapid, ring-opening rearrangement to form the thermodynamically more stable homoallylic radical. acs.orgacs.org This process is so fast (with rate constants often in the range of 10⁸ s⁻¹ at room temperature) that it is frequently used as a "radical clock" to time other fast radical reactions. researchgate.netacs.org
For the (1-propylcyclopropyl)methyl radical, this rearrangement involves the cleavage of one of the C-C bonds of the cyclopropane ring to produce a substituted, open-chain alkenyl radical. The regioselectivity of the ring opening is governed by the formation of the most stable possible radical and alkene. Cleavage of the C1-C2 bond results in a tertiary radical, which is more stable than the primary radical that would result from cleavage of the C2-C3 bond.
| Initial Radical Species | Rearrangement Process | Rearranged Radical Species | Key Features |
|---|---|---|---|
| (1-Propylcyclopropyl)methyl Radical | Ring-opening (β-scission) | 4-Methylhept-3-en-4-yl Radical | Irreversible; driven by relief of ring strain; forms a more stable tertiary radical. |
This rearrangement is a key feature of the radical chemistry of this compound, as the initially formed radical is rarely trapped before this ring-opening occurs. beilstein-journals.orgnih.gov Consequently, products derived from the rearranged homoallylic radical are typically observed in radical-mediated reactions. wikipedia.org
Cyclopropane Ring-Opening Reactions of this compound
The significant ring strain of the cyclopropane ring (approximately 115 kJ/mol or 27.5 kcal/mol) is a primary driving force for its chemical reactions. nih.gov This strain energy can be released through ring-opening reactions initiated by various reagents and conditions, including electrophiles, nucleophiles, radicals, and thermal or photochemical energy.
Electrophilic Activation and Subsequent Ring Cleavage
The carbon-carbon bonds of a cyclopropane ring possess significant p-character, allowing them to be attacked by strong electrophiles. For this compound, electrophilic activation can lead to ring cleavage. This typically occurs with strong protic acids (e.g., HBr) or Lewis acids (e.g., AlCl₃, FeCl₃).
The reaction mechanism generally involves:
Coordination: The electrophile (E⁺) attacks one of the C-C bonds of the cyclopropane ring. In the presence of a Lewis acid, coordination may also occur at the bromine atom, increasing the molecule's electrophilicity.
Ring Opening: The C-C bond breaks, leading to the formation of a carbocation intermediate. The regioselectivity of this opening is dictated by the stability of the resulting carbocation (Markovnikov's rule), where the positive charge resides on the most substituted carbon atom.
Nucleophilic Capture: A nucleophile (Nu⁻) present in the reaction medium traps the carbocation to form the final, ring-opened product.
The presence of the propyl group at the C1 position would direct the positive charge to that carbon upon cleavage of the adjacent C1-C2 bond, leading to a stable tertiary carbocation.
Nucleophilic Attack Inducing Ring Strain Release
Nucleophilic attack on this compound can proceed via two primary pathways. The reactivity is highly dependent on whether the cyclopropane ring itself is activated.
S_N2 Substitution: The most straightforward reaction with a nucleophile is a standard bimolecular nucleophilic substitution (S_N2) at the methylene carbon bearing the bromine atom. This is a common reaction for primary alkyl halides. In this case, the bromide is displaced by the nucleophile, and the cyclopropane ring remains intact. This pathway does not release the ring strain. nbinno.com
Ring Opening: For a nucleophile to attack the cyclopropane ring directly and induce ring opening, the ring typically needs to be activated by an electron-withdrawing group. nih.govresearchgate.netnih.gov In this compound, such activation is absent. Therefore, direct nucleophilic ring opening is generally unfavorable unless promoted by a Lewis acid. scispace.comresearchgate.netscilit.com Under such conditions, the Lewis acid would coordinate to the bromine, facilitating a concerted or stepwise process where the nucleophile attacks a ring carbon, inducing C-C bond cleavage and displacement of the bromomethyl group.
| Pathway | Site of Attack | Ring Status | Typical Reagents | Driving Force |
|---|---|---|---|---|
| S_N2 Substitution | Methylene Carbon (-CH₂Br) | Intact | Standard nucleophiles (e.g., CN⁻, RS⁻, N₃⁻) | Formation of a stronger C-Nu bond |
| Nucleophilic Ring Opening | Cyclopropane Ring Carbon | Opened | Nucleophiles in the presence of a Lewis acid | Release of ring strain |
Radical-Mediated Ring Fission Pathways
As discussed in sections 3.2.2 and 3.2.3, the formation of a carbon-centered radical on the methyl group adjacent to the cyclopropane ring is a highly efficient trigger for ring fission. beilstein-journals.orgnih.gov This pathway is distinct from polar (electrophilic or nucleophilic) mechanisms and represents one of the most facile ways to open the cyclopropane ring.
The sequence of events is as follows:
Radical Formation: Homolysis of the C-Br bond creates the (1-propylcyclopropyl)methyl radical.
Ring Fission (β-Scission): This radical undergoes rapid and irreversible cleavage of a vicinal C-C bond within the ring. acs.orgnih.gov This step is thermodynamically driven by the release of approximately 27.5 kcal/mol of ring strain.
Formation of Homoallylic Radical: The ring fission results in the formation of a more stable, rearranged 4-methylhept-3-en-4-yl radical.
Product Formation: The resulting homoallylic radical is then quenched by a hydrogen atom donor or participates in further reactions (e.g., addition to an alkene) to yield the final stable product(s).
This radical-mediated pathway is a powerful method for transforming substituted cyclopropanes into functionalized acyclic compounds. researchgate.net
Thermal and Photochemical Ring-Opening Phenomena
The cyclopropane ring can also be opened under thermal or photochemical conditions, although these methods often require significant energy input and can lead to complex product mixtures.
Thermal Ring Opening: The thermal isomerization of cyclopropane and its simple alkyl derivatives typically requires high temperatures (above 400 °C). The reaction proceeds via a diradical intermediate and leads to rearrangement into the corresponding alkene. For this compound, thermal activation would likely cause homolysis of the weaker C-Br bond long before the C-C bonds of the ring cleave. However, at sufficiently high temperatures, cleavage of the ring could occur, potentially leading to various rearranged isomeric alkenes. pharmaguideline.com
Photochemical Ring Opening: Direct photolysis of this compound with UV light would preferentially cleave the C-Br bond to initiate the radical pathways described previously. caltech.eduacs.orgacs.org Photochemical ring opening of the cyclopropane C-C bonds is less common for simple alkanes but can be achieved, often through photosensitized reactions. chemrxiv.org Such reactions would also proceed through diradical intermediates, similar to thermal processes. Concerted electrocyclic ring-opening reactions, which are governed by orbital symmetry rules, are characteristic of systems with conjugated π-electrons (e.g., cyclobutene opening to butadiene) and are not a primary pathway for the saturated cyclopropane ring itself.
Metal-Catalyzed Ring-Opening Transformations
The strained C-C bonds of the cyclopropane ring in this compound are susceptible to cleavage by various transition metal catalysts, leading to a variety of ring-opened products. Palladium-catalyzed reactions are particularly prevalent in this context, often proceeding through the formation of a π-allylpalladium intermediate.
The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the C-Br bond of the bromomethyl group, forming an organopalladium(II) species. This is followed by a rearrangement involving the cleavage of one of the adjacent cyclopropyl C-C bonds. The regioselectivity of this ring-opening is influenced by both steric and electronic factors. Cleavage of the more substituted C1-C2 bond is often favored due to the formation of a more stable, more substituted π-allyl palladium complex.
The resulting π-allylpalladium intermediate is a versatile synthetic precursor that can be trapped by a variety of nucleophiles. The nature of the nucleophile and the reaction conditions, including the choice of ligands on the palladium catalyst, can influence the regioselectivity and stereoselectivity of the nucleophilic attack. For instance, soft nucleophiles tend to attack at the less substituted terminus of the π-allyl complex, while hard nucleophiles may exhibit different regioselectivity.
| Catalyst System | Nucleophile | Major Product Type | Reference |
| Pd(OAc)₂/PCy₃ | - | (E)-1-Arylbut-2-en-1-ones (from aryl cyclopropyl ketones) | rsc.org |
| Pd(0) | Silanes | (E)-1-Butenylcyclopentanes (from 1-cyclopropyl-1,6-heptadienes) | doi.org |
| Pd(0) | Salicylaldehydes | Benzoxepins (from vinyl-substituted cyclopropanes) | nih.gov |
This table presents examples of palladium-catalyzed ring-opening reactions of various cyclopropane derivatives, illustrating the types of transformations that this compound could potentially undergo.
Stereoelectronic Principles Governing Ring Opening
The ring-opening of cyclopropanes is not solely dictated by the catalyst or reagents but is also profoundly influenced by stereoelectronic effects. These principles relate to the spatial arrangement of orbitals and how this alignment affects the reaction pathway. For the ring-opening of this compound, the conformation of the molecule at the point of C-C bond cleavage is critical.
For a concerted ring-opening to occur, there must be effective orbital overlap between the breaking C-C bond and the developing p-orbitals on the adjacent carbon atoms. The substituents on the cyclopropane ring can exert significant control over the preferred conformation and, consequently, the stereochemical outcome of the reaction. The propyl group, being sterically demanding, will influence the rotational equilibrium around the C-C bonds, potentially favoring a conformation that pre-disposes a specific C-C bond to cleavage.
In radical-mediated ring-opening reactions, the stability of the resulting radical intermediate is a key consideration. The cleavage of a C-C bond in the cyclopropane ring would lead to a 1,3-biradical or a species with significant radical character. The orientation of the substituents with respect to the singly occupied orbitals will affect the stability of these intermediates and the subsequent reaction pathways. For instance, hyperconjugative interactions between the C-H or C-C bonds of the propyl group and the developing radical center can stabilize certain conformations over others.
Electrophilic and Cycloaddition Reactions Involving the Cyclopropane Ring
The cyclopropane ring in this compound exhibits reactivity akin to that of a carbon-carbon double bond, making it susceptible to attack by electrophiles.
Addition Reactions to the Strained Cyclopropane System
Electrophilic addition to the cyclopropane ring of this compound typically results in ring-opening. The reaction is initiated by the attack of an electrophile (E+) on one of the C-C bonds of the cyclopropane ring. This can proceed through several proposed mechanisms, including the formation of a corner-protonated cyclopropane, an edge-protonated cyclopropane, or a classical carbocation via a direct SE2-type attack. dalalinstitute.com
The regioselectivity of the initial electrophilic attack and the subsequent nucleophilic attack is governed by Markovnikov's rule, where the electrophile adds to the carbon atom that is less substituted, leading to the formation of the more stable carbocation. In this compound, the C1 carbon is quaternary. Therefore, the electrophile will likely attack one of the C-H bonds on the C2 or C3 carbons. The subsequent ring-opening will generate a carbocation, and the position of this positive charge will be influenced by the electronic effects of the substituents. The propyl group is electron-donating, which would stabilize a positive charge on an adjacent carbon. Conversely, the bromomethyl group is electron-withdrawing, which would destabilize a nearby carbocation. This interplay of electronic effects will direct the regiochemical outcome of the addition reaction.
| Electrophile (E+) | Nucleophile (Nu-) | Expected Major Regioisomer |
| H+ | Br- | 2-Bromo-1-(bromomethyl)-1-propylbutane |
| Br+ | Br- | 1,2-Dibromo-1-(bromomethyl)-1-propylbutane |
| Hg(OAc)+ | H₂O, then NaBH₄ | 1-(Bromomethyl)-1-propylbutan-2-ol |
This table provides hypothetical outcomes for electrophilic addition reactions to this compound based on general principles of cyclopropane reactivity.
Rearrangements and Skeletal Reorganizations
The carbocationic intermediates formed during electrophilic addition or under Lewis acidic conditions can undergo rearrangements to form more stable species. In the context of this compound, a carbocation formed adjacent to the propyl- and bromomethyl-substituted carbon could trigger a variety of skeletal reorganizations.
For instance, a 1,2-hydride or 1,2-alkyl shift could occur to generate a more stable tertiary or even a resonance-stabilized carbocation if unsaturation is present in the molecule or introduced during the reaction. The presence of the bromine atom also introduces the possibility of neighboring group participation, where the bromine atom's lone pair of electrons could assist in the departure of a leaving group or stabilize a developing positive charge, leading to the formation of a cyclic bromonium ion and subsequent rearranged products.
Lewis acid-catalyzed transformations of cyclopropanes often lead to complex skeletal reorganizations. uni-regensburg.de The coordination of a Lewis acid to the bromine atom in this compound could facilitate the cleavage of the C-Br bond, generating a primary carbocation. This highly unstable intermediate would likely undergo rapid rearrangement, potentially involving the expansion of the cyclopropane ring to a cyclobutane ring or a series of shifts leading to an acyclic product. The specific pathway and final product would be highly dependent on the nature of the Lewis acid and the reaction conditions.
Computational Chemistry Investigations of 1 Bromomethyl 1 Propylcyclopropane Reactivity
Quantum Chemical Calculation of Reaction Energy Profiles
Quantum chemical calculations are essential for mapping the energy landscape of a chemical reaction. nih.gov By computing the energy of reactants, products, intermediates, and transition states, a reaction energy profile can be constructed. These profiles provide a quantitative measure of the reaction's thermodynamics (the relative stability of reactants and products) and kinetics (the energy barriers that must be overcome). pku.edu.cn
Interactive Table 1: Hypothetical Reaction Energy Profile Data for a Substitution Reaction
This table illustrates the type of data generated from quantum chemical calculations for the reaction: 1-(Bromomethyl)-1-propylcyclopropane + Nu⁻ → 1-(Nu-methyl)-1-propylcyclopropane + Br⁻. Energies are relative to the reactants.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nu⁻ | 0.0 |
| Transition State | [Nu···CH₂(C₃H₄)C₃H₇···Br]⁻ | +15.2 |
| Products | 1-(Nu-methyl)-1-propylcyclopropane + Br⁻ | -25.8 |
This profile would show the activation energy required for the reaction to proceed and the thermodynamic stability of the products relative to the reactants. pku.edu.cn Advanced methods can trace the entire reaction path, providing a detailed map of the molecular transformations. nih.gov
Elucidation of Transition State Structures and Reaction Barriers
The transition state (TS) is a critical point on the reaction energy profile, representing the highest energy barrier between reactants and products. beilstein-journals.org Its structure is fleeting and cannot be isolated experimentally, making computational chemistry the primary tool for its characterization. nih.govnih.gov Locating the TS and calculating its energy (the activation barrier, Eₐ) is fundamental to understanding reaction rates. wuxiapptec.com
For this compound, different reaction pathways, such as Sₙ2 substitution or ring-opening, would proceed through distinct transition states. Computational methods can precisely determine the geometry of these transition states, including bond lengths and angles of the atoms involved. nih.govmdpi.com For example, in an Sₙ2 reaction, the TS would show the incoming nucleophile and the outgoing bromide ion partially bonded to the carbon atom. The calculated activation barriers for competing pathways can predict which reaction is kinetically favored. mdpi.com A lower barrier corresponds to a faster reaction rate.
Interactive Table 2: Hypothetical Calculated Activation Barriers for Competing Pathways
This table shows hypothetical activation barriers (Eₐ) for two competing reactions involving this compound, demonstrating how computational results can predict the dominant reaction pathway.
| Reaction Pathway | Description | Calculated Activation Barrier (Eₐ) (kcal/mol) |
| Pathway A | Sₙ2 Substitution at Bromomethyl group | 15.2 |
| Pathway B | Nucleophile-induced Ring Opening | 22.5 |
Based on this hypothetical data, Pathway A (Sₙ2 substitution) would be the kinetically preferred reaction due to its lower activation barrier.
Theoretical Analysis of Electronic Structure and Reactivity
The electronic structure of a molecule dictates its reactivity. Computational chemistry allows for the detailed analysis of molecular orbitals (MOs), electron density distribution, and electrostatic potential. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important; the HOMO indicates regions likely to act as an electron donor (nucleophile), while the LUMO indicates regions susceptible to electron acceptance (electrophile).
Prediction of Regioselectivity and Stereoselectivity in Complex Transformations
Many chemical reactions can yield multiple products (isomers). Regioselectivity refers to the preference for one direction of bond making or breaking over others, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational chemistry has become a reliable tool for predicting these outcomes. chemrxiv.orgrsc.org
Consider a reaction where a reagent could attack either the bromomethyl carbon or one of the cyclopropane (B1198618) carbons of this compound. To predict the regioselectivity, the transition states for all possible pathways are calculated. wuxiapptec.commit.edu The pathway with the lowest activation energy will be the most favorable, and the corresponding product will be the major one. wuxiapptec.com The predicted ratio of products can often be calculated using the energy differences between the competing transition states. wuxiapptec.com
Interactive Table 3: Hypothetical Energy Data for Predicting Regioselectivity
This table presents hypothetical activation free energies (ΔG‡) for an electrophilic addition to different sites of the molecule, leading to different regioisomers.
| Attack Site | Resulting Regioisomer | ΔG‡ (kcal/mol) | Predicted Outcome |
| Bromomethyl Carbon | Product A | 18.7 | Major Product |
| Cyclopropane C-2/C-3 | Product B | 24.1 | Minor Product |
| Cyclopropane C-1 | Product C | 26.5 | Not Observed |
This theoretical analysis allows chemists to anticipate the outcome of complex reactions and design syntheses that favor the desired isomer. researchgate.net
Assessment of Ring Strain Energies and Their Impact on Cyclopropane Reactivity
The cyclopropane ring is characterized by significant ring strain, a consequence of its compressed C-C-C bond angles (60°) compared to the ideal tetrahedral angle (109.5°). masterorganicchemistry.com This strain, composed of angle strain and torsional strain, makes the ring energetically unstable and prone to reactions that lead to its opening, thereby relieving the strain. masterorganicchemistry.commasterorganicchemistry.com
The total ring strain energy of a cycloalkane can be computationally estimated by comparing its heat of formation to that of a strain-free reference compound. masterorganicchemistry.comq-chem.com Homodesmotic reactions, which conserve the number of each type of bond, are a reliable method for calculating these energies. researchgate.netstackexchange.com The high ring strain of the cyclopropane moiety in this compound (approximately 27 kcal/mol) is a dominant factor in its chemical behavior. masterorganicchemistry.commasterorganicchemistry.com This inherent instability serves as a thermodynamic driving force for ring-opening reactions, which are a characteristic feature of cyclopropane derivatives. Computational studies can quantify how substituents, like the propyl and bromomethyl groups, modify the strain energy and influence the activation barriers for these ring-opening transformations. osti.govpitt.edu
Interactive Table 4: Comparison of Ring Strain Energies in Cycloalkanes
This table provides literature values for the ring strain energies of common cycloalkanes, highlighting the exceptional strain in cyclopropane. masterorganicchemistry.com
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) |
| Cyclopropane | 3 | ~27.6 |
| Cyclobutane | 4 | ~26.3 |
| Cyclopentane | 5 | ~6.2 |
| Cyclohexane | 6 | ~0 |
Strategic Applications of 1 Bromomethyl 1 Propylcyclopropane in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block
1-(Bromomethyl)-1-propylcyclopropane serves as a potent electrophile, enabling the introduction of the 1-propylcyclopropylmethyl moiety into a wide range of molecular frameworks. The presence of the bromine atom, a good leaving group, facilitates nucleophilic substitution reactions with a diverse array of nucleophiles. This versatility allows for the construction of more complex molecules containing the sterically demanding and lipophilic 1-propylcyclopropane unit, which can be crucial for modulating the pharmacological properties of bioactive compounds.
The primary utility of this compound lies in its reaction with carbon, nitrogen, oxygen, and sulfur nucleophiles. These reactions are typically performed under standard conditions for bimolecular nucleophilic substitution (SN2). The choice of solvent and base is critical to ensure efficient conversion while minimizing potential side reactions, such as elimination or rearrangement of the cyclopropane (B1198618) ring.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Carbon | Malonic Ester Enolate | Substituted Malonic Esters |
| Nitrogen | Sodium Azide | Alkyl Azides |
| Oxygen | Sodium Phenoxide | Aryl Ethers |
Detailed research findings on analogous compounds, such as (bromomethyl)cyclopropane, have demonstrated its efficacy in iron-catalyzed cross-coupling with alkenyl Grignard reagents to form 1,4-dienes. sigmaaldrich.com It is anticipated that this compound would exhibit similar reactivity, providing access to substituted diene structures. The propyl group at the C1 position introduces significant steric hindrance, which can influence the regioselectivity and stereoselectivity of these transformations.
Utilization in the Generation of Cyclopropylmethyl Radical Species
The carbon-bromine bond in this compound can undergo homolytic cleavage to generate the corresponding 1-propylcyclopropylmethyl radical. This is typically achieved through the use of a radical initiator, such as AIBN (azobisisobutyronitrile), in the presence of a reducing agent like tributyltin hydride.
The resulting cyclopropylmethyl radical is of significant interest due to its extremely rapid ring-opening rearrangement to form the thermodynamically more stable homoallylic radical (but-3-enyl radical). The rate constant for the ring-opening of the parent cyclopropylmethyl radical is on the order of 1.2 x 108 s-1 at 37 °C. psu.edu This rapid rearrangement serves as a valuable mechanistic probe, often referred to as a "radical clock," to determine the rates of competing radical reactions. psu.edu If a reaction involving the cyclopropylmethyl radical is faster than its rearrangement, the cyclopropane ring will be retained in the product. Conversely, if the rearrangement is faster, a ring-opened product will be observed.
Table 2: Properties of Cyclopropylmethyl Radical Rearrangement
| Species | Structure | Relative Stability | Key Feature |
|---|---|---|---|
| 1-Propylcyclopropylmethyl Radical | Propyl-C3H4-CH2• | Less Stable | Subject to rapid ring-opening |
The presence of the propyl group on the cyclopropane ring can influence the rate and regioselectivity of the ring-opening process. The substitution pattern affects the stability of the resulting radical and the transition state leading to it. This allows for the fine-tuning of the radical clock for specific applications in mechanistic studies.
Participation in Cascade and Multicomponent Reactions
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. rsc.orgub.edu Multicomponent reactions (MCRs) are convergent processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.govbeilstein-journals.org
This compound is a prime candidate for initiating such complex transformations. A nucleophilic substitution on the bromomethyl group can be designed to unmask a reactive functionality that triggers a subsequent intramolecular reaction. For instance, reaction with a suitable amine could be followed by an intramolecular cyclization onto a pendant functional group.
While specific examples involving this compound are not extensively documented, its structure lends itself to the design of novel cascade and multicomponent processes. The combination of a reactive electrophilic center and a strained ring system provides multiple avenues for creative bond formation strategies.
Table 3: Potential Cascade and MCR Scenarios
| Reaction Type | Initiating Step | Subsequent Steps | Potential Product |
|---|---|---|---|
| Cascade | SN2 with a bifunctional nucleophile | Intramolecular cyclization, rearrangement | Complex heterocyclic systems |
The efficiency of these reactions, characterized by high atom and step economy, makes them highly attractive in modern synthetic chemistry for rapidly building molecular complexity from simple precursors. frontiersin.orgbohrium.com
Synthesis of Spirocyclic and Ring-Expanded Molecular Scaffolds
The inherent strain of the cyclopropane ring in this compound can be harnessed to drive reactions that lead to the formation of larger rings or spirocyclic systems.
Ring Expansion: Under solvolytic conditions or in the presence of Lewis acids, the departure of the bromide can lead to the formation of a cyclopropylmethyl cation. This cation is notoriously unstable and can undergo facile rearrangement through cleavage of one of the internal cyclopropane bonds to generate a more stable cyclobutyl cation. Trapping of this intermediate with a nucleophile results in a ring-expanded product. This strategy is a powerful method for the synthesis of four-membered ring systems.
Spirocycles: Spirocyclic compounds, which contain two rings connected by a single common atom, are increasingly important motifs in medicinal chemistry due to their rigid, three-dimensional structures. nih.govresearchgate.netnih.gov this compound can be utilized as a key building block in the synthesis of spirocycles. For example, it can be used to alkylate a cyclic ketone enolate, followed by an intramolecular cyclization to form a spiro[2.n]alkane system.
Table 4: Synthetic Routes to Cyclic Scaffolds
| Target Scaffold | Synthetic Strategy | Key Intermediate |
|---|---|---|
| Cyclobutane derivatives | Lewis acid-promoted rearrangement | Cyclopropylmethyl cation |
These transformations provide access to unique and structurally complex molecular architectures that are often challenging to synthesize through other methods. ubc.ca
Asymmetric Synthesis of Complex Chiral Structures
Asymmetric synthesis aims to create chiral molecules in an enantiomerically pure form, which is of paramount importance in the pharmaceutical industry. This compound, although achiral itself, possesses prochiral centers and faces that can be differentiated in an asymmetric reaction environment.
The development of chiral catalysts and auxiliaries allows for the stereoselective transformation of such prochiral substrates. Potential strategies for the asymmetric functionalization of this compound include:
Catalytic Asymmetric Substitution: Employing a chiral catalyst to control the stereochemical outcome of a nucleophilic substitution reaction.
Enantioselective C-H Functionalization: Directing the functionalization of one of the enantiotopic C-H bonds on the cyclopropane ring using a chiral directing group or catalyst.
These approaches could lead to the synthesis of enantiomerically enriched cyclopropane derivatives, which are valuable building blocks for the synthesis of complex natural products and pharmaceuticals. The field of asymmetric synthesis is continually evolving, with new methods being developed that could be applied to substrates like this compound to unlock access to novel chiral chemical space. rsc.orgrsc.org
Future Prospects and Emerging Research Areas for 1 Bromomethyl 1 Propylcyclopropane Chemistry
Development of Innovative Catalytic Methodologies
The development of novel catalytic systems is crucial for harnessing the synthetic potential of 1-(bromomethyl)-1-propylcyclopropane. Future research will likely focus on transition metal-catalyzed cross-coupling reactions and enantioselective C-H functionalization to create complex molecules with high precision.
Transition metal catalysis is a cornerstone of modern organic synthesis, and its application to cyclopropyl (B3062369) systems is an area of active research. youtube.comyoutube.comethz.ch Methodologies such as Suzuki-Miyaura, Negishi, and Stille couplings, which are highly effective for forming carbon-carbon bonds, are being adapted for substrates like this compound. youtube.comnih.gov The challenge lies in developing catalysts that can selectively activate the C-Br bond without promoting unwanted ring-opening of the strained cyclopropane (B1198618) ring. Recent advances in ligand design and the use of palladium, nickel, and copper catalysts are showing promise in achieving this selectivity. rsc.orgresearchgate.net For instance, copper-catalyzed enantioconvergent radical cross-coupling of racemic cyclopropyl halides with terminal alkynes has been demonstrated, suggesting a pathway for creating chiral cyclopropane derivatives.
Another promising frontier is the palladium-catalyzed enantioselective C-H activation of cyclopropanes. nih.gov This strategy allows for the direct functionalization of the cyclopropane ring, offering a more atom-economical approach to building molecular complexity. By employing chiral ligands, it is possible to control the stereochemistry of the reaction, leading to the synthesis of enantioenriched cis-substituted chiral cyclopropanecarboxylic acids. nih.gov The development of robust and highly selective catalysts for these transformations will be a key focus of future research.
Visible-light-mediated photoredox catalysis is also emerging as a powerful tool for organic synthesis. nih.govyoutube.com This approach offers mild reaction conditions and unique reactivity patterns. The application of photoredox catalysis to the ring-opening reactions of cyclopropanes has been explored, providing access to functionalized three- or five-carbon synthons. researchgate.net Future work will likely explore the use of photoredox catalysis for the functionalization of this compound, potentially enabling novel transformations that are not accessible through traditional thermal methods.
Table 1: Emerging Catalytic Methodologies and Their Potential Applications
| Catalytic Methodology | Potential Application with this compound | Key Research Focus |
|---|---|---|
| Transition Metal Cross-Coupling | Synthesis of complex molecules with novel carbon skeletons. | Development of selective catalysts to avoid ring-opening. |
| Enantioselective C-H Activation | Creation of chiral cyclopropane-containing compounds. | Design of effective chiral ligands for stereocontrol. |
Exploration of Bio-Inspired Transformations
Nature has evolved a diverse array of enzymes that can catalyze highly selective and efficient chemical transformations. nih.gov The application of these biocatalysts to the synthesis and modification of cyclopropane-containing molecules is a rapidly growing field. nih.govnih.govacs.orgresearchgate.net Bio-inspired transformations of this compound could offer environmentally friendly and highly selective routes to valuable chiral building blocks.
Enzymatic cyclopropanation is a key area of interest. nih.govresearchgate.net Engineered enzymes, such as modified cytochrome P450s and protoglobins, have been shown to catalyze the cyclopropanation of styrenes with high diastereoselectivity and enantioselectivity. nih.gov While these methods typically involve the reaction of an alkene with a diazo compound, future research could explore the enzymatic functionalization of pre-formed cyclopropanes like this compound. This could involve enzymes that catalyze nucleophilic substitution at the bromomethyl group or perform C-H activation on the propyl chain or the cyclopropane ring itself.
The biosynthesis of natural products containing cyclopropane rings provides a rich source of inspiration for developing new biocatalytic methods. nih.gov Many of these biosynthetic pathways involve radical-mediated cyclization reactions. Understanding the mechanisms of these enzymes could lead to the development of novel biocatalysts for the synthesis of complex cyclopropane derivatives.
A chemoenzymatic approach, which combines the strengths of both chemical and biological catalysis, is also a promising strategy. nih.gov For example, an enzymatic reaction could be used to create a chiral cyclopropane intermediate with high enantiopurity, which could then be further elaborated using traditional chemical methods. This approach could be particularly useful for the synthesis of complex pharmaceutical intermediates.
Integration with Flow Chemistry and Sustainable Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis, including improved safety, scalability, and reproducibility. flinders.edu.auuc.ptstrath.ac.ukvapourtec.comnih.gov The integration of this compound chemistry with flow technology has the potential to enable more sustainable and efficient manufacturing processes.
The development of continuous flow methods for the synthesis of cyclopropane derivatives is already underway. For example, a two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones has been reported. researchgate.net The application of similar strategies to reactions involving this compound could lead to the development of scalable and on-demand manufacturing processes for a variety of valuable compounds. researchgate.net
Sustainable synthesis is a key goal of modern chemistry, and the use of this compound as a building block can contribute to this goal. nih.gov Cyclopropanes are considered "green" reagents because their reactions can be highly atom-economical. researchgate.net Furthermore, the development of catalytic and flow-based methods for their use will further enhance the sustainability of these processes by reducing energy consumption and waste generation.
Table 2: Advantages of Flow Chemistry for this compound Reactions
| Feature of Flow Chemistry | Benefit for Synthesis |
|---|---|
| Enhanced Heat Transfer | Improved safety and control for exothermic reactions. |
| Precise Control of Reaction Parameters | Higher yields and selectivities. |
| Facile Scalability | Seamless transition from laboratory to industrial production. |
Computational Design of Novel Reactivity and Applications
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. mdpi.comescholarship.org The application of computational methods to the study of this compound can accelerate the discovery of new reactions and applications.
Density functional theory (DFT) calculations can be used to investigate the mechanisms of reactions involving this compound. lsu.eduscispace.com By modeling the transition states and intermediates of potential reaction pathways, researchers can gain insights into the factors that control reactivity and selectivity. This understanding can then be used to design new catalysts and reaction conditions that favor the desired outcome. For example, computational studies have been used to rationalize the stereoselectivity of enzymatic cyclopropanation reactions. researchgate.net
Computational screening can be used to identify new potential applications for molecules derived from this compound. By modeling the interactions of these molecules with biological targets, such as enzymes and receptors, it is possible to predict their potential as new drugs or agrochemicals. This in silico approach can significantly reduce the time and cost associated with experimental screening.
The combination of computational design with experimental validation is a powerful strategy for accelerating the pace of chemical research. By using computational tools to generate hypotheses and guide experimental design, researchers can more efficiently explore the vast chemical space accessible from this compound and unlock its full potential as a versatile synthetic building block.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
